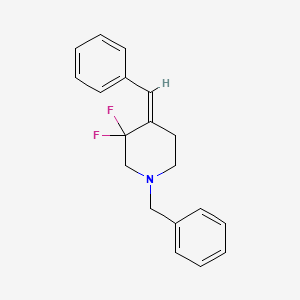![molecular formula C17H17FN4O B2512781 9-(3-氟苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 725217-14-1](/img/structure/B2512781.png)
9-(3-氟苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a protein that has been targeted for cancer treatment .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were prepared via a three-component reaction of bis(aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating as well as under microwave irradiation .科学研究应用
合成和化学性质
研究人员已经开发出多种合成路线来制备9-(3-氟苯基)-6,6-二甲基-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮及其类似物,突出了化学多功能性和生成具有多种生物活性的多种化合物的潜力。Lipson等人(2003)探讨了3-氨基-1,2,4-三唑与二亚甲基酮的芳基亚烷基衍生物的反应,导致形成这些化合物,并分析了形成嘧啶杂环的可能机制(Lipson, Desenko, Shirobokova, & Borodina, 2003)。这项工作为理解该化合物类别的化学合成和性质奠定了基础。
药理应用
该化合物及其衍生物已对其潜在的药理应用进行了评估,包括它们的抗癌和降压活性。例如,Mphahlele等人(2017)合成了5-苯乙烯基四唑并[1,5-c]喹唑啉的衍生物,并评估了它们对人乳腺腺癌和宫颈癌细胞的细胞毒性,证明某些衍生物具有显着的细胞毒性(Mphahlele, Gildenhuys, & Parbhoo, 2017)。Alagarsamy等人(2007)合成了一系列3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮,并评估了它们的降压活性,发现一些化合物在自发性高血压大鼠中表现出显着的活性(Alagarsamy & Pathak, 2007)。
作用机制
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF, potentially inhibiting its bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, playing a key role in reading the ‘histone code’. By inhibiting the PCAF bromodomain, the compound may disrupt the reading of this ‘code’, thereby affecting gene expression .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways involved in gene expression and regulation . This can lead to changes in the transcriptional landscape of the cell, potentially altering the expression of genes involved in cell growth and proliferation . The exact pathways affected would depend on the specific cellular context and the set of genes regulated by PCAF in that context .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action would be changes in gene expression, potentially leading to altered cell behavior . In the context of cancer, this could mean reduced cell proliferation and growth, making the compound a potential anticancer agent .
Action Environment
The action of the compound can be influenced by various environmental factors, including the presence of other molecules, the pH, and the temperature . These factors can affect the compound’s stability, its interaction with PCAF, and its overall efficacy .
属性
IUPAC Name |
9-(3-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-4-3-5-11(18)6-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPJBEUSFUDZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

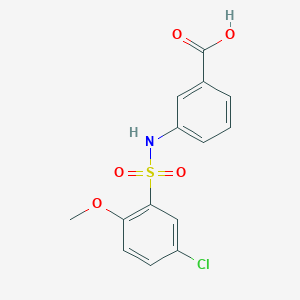

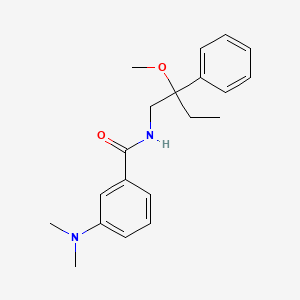
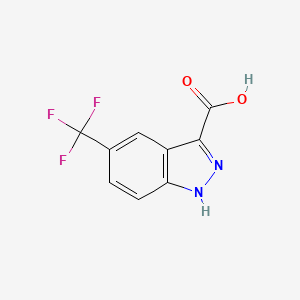
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)
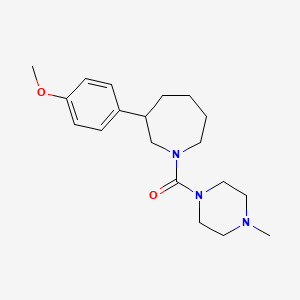
![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)
